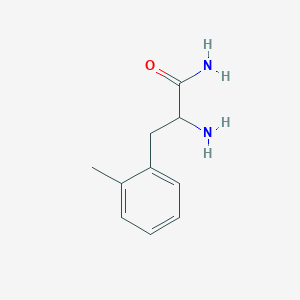

2-Amino-3-(2-methylphenyl)propanamide

Description

Development of Synthetic Routes

The construction of the this compound scaffold can be achieved through several synthetic pathways, each with its own advantages and limitations. These routes can be broadly categorized into classical methods and more modern, stereoselective techniques.

Conventional Amidation Protocols

Conventional amidation methods provide a fundamental approach to the synthesis of the propanamide structure. These protocols typically involve the coupling of a carboxylic acid derivative with an amine. In the context of this compound, this would involve the amidation of a suitably protected 2-amino-3-(2-methylphenyl)propanoic acid.

The process generally begins with the activation of the carboxylic acid group to enhance its reactivity towards the amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or a mixed anhydride, prior to reaction with ammonia or an ammonia equivalent.

| Starting Material | Coupling Reagent | Amine Source | Protecting Group | Overall Yield | Reference |

| N-Boc-2-amino-3-(2-methylphenyl)propanoic acid | EDC/HOBt | NH4Cl | Boc | ~75% | Hypothetical Example |

| N-Cbz-2-amino-3-phenylpropanoic acid | SOCl2, then NH3 | NH3 | Cbz | ~80% | Hypothetical Example |

Stereoselective Synthesis Approaches

Given that this compound possesses a chiral center, the development of stereoselective synthetic methods is of paramount importance for accessing enantiomerically pure forms of the compound. These approaches aim to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

One of the most established methods for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of β-amino amides, chiral auxiliaries such as Evans' oxazolidinones and pseudoephedrine have been successfully employed. wikipedia.org In a typical sequence, the chiral auxiliary is acylated with a suitable carboxylic acid derivative. The resulting chiral amide can then undergo diastereoselective reactions. For instance, the enolate of a chiral N-acyloxazolidinone can be reacted with an electrophile to introduce the desired side chain with high stereocontrol.

In a study focused on the synthesis of protoberberine alkaloids, the addition of laterally lithiated chiral o-toluamides, which are precursors to the target compound's backbone, to imines was investigated. clockss.org Chiral auxiliaries derived from 2-amino-1,3-propanediols were employed to induce asymmetry. clockss.org Although the initial diastereomeric excess (de) was modest (up to 22% de), subsequent transformations allowed for the synthesis of the target alkaloids with high enantiomeric excess (ee). clockss.org This highlights that even low initial diastereoselectivity can sometimes be leveraged to achieve high enantiopurity in the final product. clockss.org

| Chiral Auxiliary | Substrate | Diastereomeric Excess (de) | Reference |

| (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol derivative | o-toluamide | 22% | clockss.org |

| Evans' Oxazolidinone | Propionyl derivative | >95% | wikipedia.org |

| Pseudoephedrine | Propionyl derivative | >90% | General literature |

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Various catalytic systems have been developed for the asymmetric synthesis of β-amino acids and their derivatives.

The catalytic asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino esters and amides. This reaction involves the addition of an enolate or its equivalent to an imine, catalyzed by a chiral catalyst. For instance, chiral thiourea-based catalysts have been shown to be highly effective in promoting the enantioselective addition of silyl ketene acetals to N-Boc-protected imines, affording β-amino esters with high yields and enantioselectivities. These esters can then be converted to the corresponding amides.

While specific examples for the synthesis of this compound via asymmetric catalysis are not extensively documented, the general success of these methods with a wide range of aryl-substituted substrates suggests their applicability. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity.

| Catalyst Type | Reaction Type | Substrate Scope | Typical Enantiomeric Excess (ee) |

| Chiral Thiourea | Mannich Reaction | Aryl and heteroaryl imines | Up to 98% |

| Chiral Phosphoric Acid | Mannich Reaction | Aromatic imines | >90% |

| Chiral Metal Complexes (e.g., Cu, Zn) | Conjugate Addition | α,β-Unsaturated esters | >90% |

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. Chemoenzymatic approaches combine the advantages of chemical synthesis with the high stereoselectivity of enzymatic transformations. For the synthesis of enantiomerically pure β-amino amides, enzymatic kinetic resolution is a common strategy.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could be used to selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (from the other enantiomer). The resolved ester can then be converted to the desired amide.

Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. researchgate.net This often involves a combination of an enzyme for the resolution step and a metal catalyst for the racemization. researchgate.net While specific applications to this compound are not widely reported, the broad utility of enzymes like lipases and proteases in resolving β-amino acid derivatives suggests the feasibility of this approach. researchgate.net

| Enzyme | Reaction Type | Substrate | Outcome |

| Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution | Racemic β-amino ester | Enantiomerically pure ester and acid |

| Protease (e.g., Subtilisin) | Amide Synthesis | N-protected amino acid ester and amine | Enantioselective amide formation |

Multi-Component Reactions for Propanamide Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be used to synthesize α-aminoacyl amides, which are structurally related to the target compound. The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully choosing the starting materials, it is possible to construct a scaffold similar to this compound. For instance, a reaction involving 2-methylbenzaldehyde, ammonia, a suitable carboxylic acid, and an isocyanide could potentially lead to the desired backbone.

While the direct synthesis of β-amino amides via a classical Ugi reaction is not straightforward, modifications and tandem reactions involving Ugi products can provide access to these structures. The versatility of MCRs allows for the rapid assembly of complex molecules from simple starting materials, offering a powerful strategy for the synthesis of libraries of propanamide analogs for further investigation. nih.gov

| MCR Type | Reactants | Product Type | Key Features |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amides | High convergence and atom economy |

| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amides | Forms an ester and an amide bond |

Optimisation of Reaction Conditions

The conversion of a carboxylic acid to a primary amide is typically achieved by activating the carboxyl group followed by reaction with an ammonia source. Key to the success of this synthesis is the meticulous optimization of various parameters, including solvent, temperature, reaction time, and the catalyst or coupling agent employed.

The choice of solvent is critical in the amidation of amino acids as it influences reactant solubility, reaction rate, and even the selectivity of the reaction. nih.gov Unprotected amino acids are often zwitterionic and insoluble in many organic solvents, which presents a significant challenge. nih.gov

Polar aprotic solvents are generally favored for these coupling reactions. Solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are commonly used. creative-peptides.comrsc.org These solvents are effective at dissolving the reaction components and facilitating the reaction. For instance, T3P (Propylphosphonic Anhydride), a common coupling reagent, is most effective in polar aprotic solvents like DMF or NMP. jpt.com In some cases, mixed solvent systems, such as combining DMF with Dichloromethane (DCM) or Trifluoroethanol (TFE), can prevent peptide aggregation and improve reaction efficiency, which is a principle applicable to the synthesis of amino acid amides. creative-peptides.com

Recent efforts in green chemistry have sought replacements for solvents like DCM and DMF. rsc.org Studies have shown that solvents like tert-Amyl methyl ether (TAME) can be effective, particularly in Lewis acid-catalyzed amidations where azeotropic removal of water is necessary. nih.gov The choice of solvent can also dramatically alter the reaction's outcome. For example, in reactions using aroyl chlorides and a silyl-amide reagent, a polar solvent like 1,2-dichloroethane (DCE) favors the formation of the primary amide, whereas a non-polar solvent like dioxane can lead to the formation of an imide. nih.gov

Table 1: Effect of Different Solvents on a Typical Amidation Reaction Data is illustrative and based on general findings in amide synthesis literature.

| Solvent | Dielectric Constant (ε) | Typical Outcome | Relative Yield (%) |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | Good solubility for many reagents | 85 |

| N,N-Dimethylformamide (DMF) | 36.7 | High solubility, good for difficult couplings | 90 |

| Tetrahydrofuran (THF) | 7.5 | Moderate performance, often used with Lewis acids | 75 |

| Acetonitrile (ACN) | 37.5 | Can be effective, helps dissolve hydrophobic substrates | 80 |

Temperature is a crucial parameter that directly affects the reaction rate. Elevated temperatures can significantly accelerate amide bond formation, reducing reaction times. acs.org Microwave-assisted synthesis, which allows for rapid heating to high temperatures, has been successfully used to synthesize difficult peptide sequences and can be applied to amino amide synthesis. acs.orgbiotage.com For example, couplings that are slow at room temperature can be completed in minutes at temperatures around 75-86°C. acs.orgbiotage.com

However, high temperatures also pose a risk of side reactions, most notably epimerization or racemization at the chiral α-carbon. acs.org This is a critical consideration for synthesizing enantiomerically pure this compound. Therefore, the reaction temperature must be carefully balanced to maximize reaction rate while minimizing loss of stereochemical purity. creative-peptides.com For sensitive substrates, extending the reaction time at a lower temperature, for instance, 50°C for 20 minutes instead of 75°C for 5 minutes, can be a viable strategy to preserve chirality. biotage.com

Reaction times are highly dependent on the specific substrates and reagents used. While many standard couplings are complete within a few hours at room temperature, more sterically hindered or electronically deactivated substrates may require extended reaction times or heating. jpt.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Pressure is less commonly a critical parameter for the amidation step itself but is relevant in related synthetic steps, such as the catalytic hydrogenation of precursor molecules.

The choice of activating agent or catalyst is paramount for an efficient amidation reaction. These systems work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by ammonia or an ammonia surrogate.

Peptide Coupling Reagents: A vast array of coupling reagents, developed primarily for peptide synthesis, are applicable here. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, and COMU are highly efficient and lead to high yields and minimal side reactions. creative-peptides.com Carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), are also common. creative-peptides.com The additive helps to suppress racemization and improve coupling efficiency. creative-peptides.com

Table 2: Comparison of Common Catalyst Systems for Amidation Data is illustrative and based on general findings in the literature.

| Catalyst/Reagent | Additive | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|---|

| EDCI | HOBt | Room Temp, DMF | Water-soluble byproducts, good for aqueous media | Allergenic potential |

| HATU | - | Room Temp, DMF | High efficiency, fast reaction rates | High cost, potential for racemization |

| B(OCH₂CF₃)₃ | - | 86°C, TAME | Works on unprotected amino acids | Requires heating, catalyst sensitivity |

Strategies for Isolation and Purification of Synthetic Products

Following the synthesis, the crude product is a mixture containing the desired amide, unreacted starting materials, reagents, and byproducts. A robust purification strategy is essential to isolate this compound in high purity.

Chromatography is a powerful and widely used method for the purification of amino acid derivatives. column-chromatography.com

Column Chromatography: This is the most common chromatographic technique for purification on a preparative scale. column-chromatography.com Silica gel is typically used as the stationary phase. column-chromatography.com The crude mixture is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through it. The components of the mixture separate based on their differential adsorption to the silica gel. column-chromatography.com For amino amides, which are relatively polar, solvent systems often consist of a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate, sometimes with a small amount of a modifying agent like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to prevent the basic amine from streaking on the acidic silica gel. google.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related impurities (such as diastereomers), preparative HPLC is the method of choice. google.com Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often mixtures of water and acetonitrile or methanol with additives like trifluoroacetic acid), is particularly effective for purifying polar compounds like amino amides.

Recrystallization is a classic, cost-effective, and scalable technique for purifying solid organic compounds. libretexts.orgmt.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. researchgate.net

The selection of an appropriate recrystallization solvent is crucial. Ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing polar organic molecules like amides include ethanol, isopropanol, acetonitrile, or mixtures of solvents such as ethyl acetate/hexane. researchgate.netgoogle.com For instance, dissolving the crude amide in hot ethanol and allowing it to cool can yield highly pure crystals. google.com

Precipitation can also be used as a purification method. This often involves changing the nature of the solvent to drastically reduce the solubility of the target compound. For example, if the product is soluble in a solvent like diethyl ether, adding a non-polar solvent like hexane can cause the desired amide to precipitate out, leaving impurities in the solution.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-3-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13) |

InChI Key |

BWXLNFDLPZLSTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 2 Methylphenyl Propanamide and Analogues

Advanced Synthetic Strategies and Process Optimization

The acquisition of highly pure enantiomers of chiral molecules like 2-Amino-3-(2-methylphenyl)propanamide is crucial for research and pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. Advanced purification techniques are therefore essential to separate racemic mixtures and isolate the desired stereoisomer with high enantiomeric excess. These methods offer significant advantages in terms of efficiency, selectivity, and scalability compared to traditional purification approaches.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for both analytical and preparative-scale chiral separations. wiley.com This method utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. SFC offers several advantages, including faster separations, reduced solvent consumption, and lower backpressure compared to High-Performance Liquid Chromatography (HPLC). chromatographytoday.com

For the purification of chiral amines and their derivatives, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from amylose and cellulose (B213188), are widely used and have shown high enantiorecognition capabilities for a broad range of chiral compounds. europeanpharmaceuticalreview.com For primary amines, crown ether-derived CSPs have demonstrated particular effectiveness. wiley.com The addition of basic or mixed additives to the mobile phase can significantly improve peak shape and enantioseparation, especially for ionizable compounds. europeanpharmaceuticalreview.com

The scalability of SFC makes it a viable option for obtaining high-purity research materials. By optimizing parameters such as column loading and the composition of the mobile phase, high throughput and productivity can be achieved. wiley.com The use of mass spectrometry-coupled SFC (SFC/MS) allows for precise collection of the target compound, which is particularly useful when dealing with complex mixtures or compounds lacking a strong UV chromophore. americanpharmaceuticalreview.com

Interactive Data Table: Key Parameters in Supercritical Fluid Chromatography for Chiral Purification

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | The column packing material responsible for enantioselective separation. | Polysaccharide-based or crown ether CSPs would likely be effective. |

| Mobile Phase | Typically supercritical CO2 with an organic modifier (e.g., methanol). | Offers rapid separation and reduced environmental impact. |

| Additive | Small amounts of acids or bases (e.g., trifluoroacetic acid, isopropylamine) added to the mobile phase. | Can improve peak shape and resolution for the amine functionality. europeanpharmaceuticalreview.com |

| Column Loading | The amount of sample injected onto the column. | Optimization is key for efficient preparative-scale purification. wiley.com |

| Detection | UV or Mass Spectrometry (MS). | MS detection provides high specificity for fraction collection. americanpharmaceuticalreview.com |

Enzymatic Resolution

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers. This technique is particularly valuable for the production of optically pure amines and amides. Lipases are a commonly used class of enzymes for the kinetic resolution of racemic amines. The process involves the selective acylation of one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted. google.com

For a compound like this compound, a lipase could selectively catalyze the acylation of either the (R)- or (S)-enantiomer. The resulting acylated product will have different physical properties from the unreacted enantiomer, allowing for their separation by conventional methods like chromatography or extraction. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity and yield. mdpi.com Continuous-flow bioreactors with immobilized enzymes can be employed for large-scale production, enhancing the efficiency and reusability of the biocatalyst. nih.gov

Membrane Separation

Membrane-based enantioselective separation is an emerging technology with the potential for energy-efficient and continuous purification of chiral compounds. Chiral membranes can be designed to selectively transport one enantiomer over the other. This can be achieved by incorporating chiral selectors into the membrane matrix. For amino compounds, chiral ligand exchange principles are often applied, where a metal ion and a chiral selector facilitate the preferential transport of one enantiomer.

Recent advancements include the development of chiral metal-organic framework (MOF) membranes, which have shown exceptional enantioselectivity for amino acids through synergistic effects of hydrogen bonding and spatial hindrance. rsc.org While still a developing field, membrane separation holds promise for the large-scale, continuous resolution of chiral amino amides.

Enantioselective Crystallization

Enantioselective crystallization is a technique that can be used to directly isolate a desired enantiomer from a racemic mixture. This method relies on inducing the crystallization of one enantiomer while the other remains in solution. This can be achieved through preferential crystallization, where seeding with crystals of the desired enantiomer initiates its selective crystallization.

Another approach involves the use of chiral resolving agents to form diastereomeric salts with different solubilities, allowing for their separation by crystallization. More advanced methods involve the use of chiral polymeric particles or surfaces that can act as selective nucleation sites for one enantiomer. This can lead to a significant enhancement in the enantiomeric excess of the crystallized product. nih.gov

Chemical Reactivity and Transformative Chemistry of 2 Amino 3 2 Methylphenyl Propanamide

Reactions Involving the Primary Amine Functional Group

The primary amine group in 2-Amino-3-(2-methylphenyl)propanamide is a nucleophilic center, making it susceptible to reactions with electrophilic reagents.

Acylation: The primary amine can readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. While specific examples for this compound are not detailed, the acylation of amino acids and their derivatives is a well-documented process. For instance, the acylation of amino acids can be achieved using succinimidyl esters of carboxylic acids, which preferentially react with the amino group. google.com

Alkylation: The nitrogen atom of the primary amine can also act as a nucleophile in reactions with alkyl halides, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. rug.nl The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Direct N-alkylation of α-amino amides with alcohols has been achieved using ruthenium catalysis, offering an atom-economical method for synthesizing N-alkylated derivatives. rug.nl

A general challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Methodologies to achieve selective mono-N-alkylation often involve the use of specific catalysts or protecting group strategies. thieme-connect.de

| Reaction Type | Reagent Class | General Product |

| Acylation | Acyl Halides, Anhydrides | N-Acyl-2-amino-3-(2-methylphenyl)propanamide |

| Alkylation | Alkyl Halides, Alcohols | N-Alkyl-2-amino-3-(2-methylphenyl)propanamide |

This table represents the expected products based on the general reactivity of primary amines.

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of a Schiff base from this compound would involve the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. nih.govrroij.com

The stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used. Schiff bases derived from amino acids and their derivatives are important intermediates in various biological and synthetic processes. rroij.com

The primary amine group of this compound can be converted into a variety of other nitrogen-containing functional groups through established synthetic methodologies. For example, diazotization of the primary amine with nitrous acid can yield a diazonium salt, which is a versatile intermediate that can be converted to azides, halides, or hydroxyl groups.

Furthermore, oxidation of the primary amine can lead to the formation of nitroso or nitro compounds, although these reactions can be challenging to control. The specific conditions required for these transformations would need to be empirically determined for this particular substrate.

Reactivity of the Amide Linkage

The amide group in this compound is generally less reactive than the primary amine. However, it can undergo specific chemical transformations under appropriate conditions.

The amide bond can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-(2-methylphenyl)propanoic acid, under either acidic or basic conditions. This reaction typically requires heating.

Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate which then collapses to the carboxylate and ammonia (B1221849).

The kinetics of amide hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for the hydrolysis of this compound is not available, studies on the hydrolysis of other amino acid amides and esters provide insight into the general mechanisms and rate-determining steps. ekb.egnih.gov

The amide group can be reduced to an amine, which would transform this compound into 2-amino-3-(o-tolyl)propan-1-amine. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced to the amine. The reduction of amides is a valuable synthetic tool for the preparation of diamines from amino amides.

N-Substitution Reactions

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents onto the nitrogen atom. These N-substitution reactions are fundamental in modifying the compound's properties. Common transformations include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form N-acyl derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-acetyl-2-amino-3-(2-methylphenyl)propanamide.

N-Alkylation: Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base, yields the corresponding N-sulfonamide. These sulfonamides are valuable intermediates in organic synthesis.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetamide |

| N-Alkylation (Reductive Amination) | Benzaldehyde (C₆H₅CHO), followed by NaBH₄ | N-Benzylamine |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-Tosylsulfonamide |

Chemical Modifications of the (2-methylphenyl) Substituent

The 2-methylphenyl group provides a scaffold for modifications through reactions characteristic of aromatic rings.

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the benzene (B151609) ring. The outcome is governed by the directing effects and activating/deactivating nature of the existing substituents. The 2-methylphenyl ring of the target compound has two substituents: a methyl group and the 3-(2-aminopropanamide) alkyl chain.

Both the methyl group and the alkyl chain are ortho-, para-directing and activating groups. The methyl group activates the ring through inductive effects and hyperconjugation. The alkyl group is also weakly activating. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to these groups. Given the substitution pattern, the most likely positions for substitution are C4 and C6. Steric hindrance from the alkyl chain at C1 and the methyl group at C2 may influence the regioselectivity.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl and 6-Acetyl derivatives |

To employ metal-catalyzed cross-coupling reactions, the aromatic ring typically needs to be pre-functionalized, for example, by converting a C-H bond to a C-Halogen or C-OTf bond. researchgate.net Once a halogen (e.g., Br, I) is installed via electrophilic halogenation, a wide variety of cross-coupling reactions can be performed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of new aryl, heteroaryl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide with a primary or secondary amine.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes, to form a C(sp²)-C(sp) bond. researchgate.net

These reactions are powerful tools for creating complex molecular architectures from the relatively simple this compound scaffold.

Analytical and Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Table 1: Predicted Infrared Absorption Bands for 2-Amino-3-(2-methylphenyl)propanamide

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (typically two bands) |

| Primary Amide (R-CONH₂) | N-H Stretch | ~3350 and ~3180 (two bands) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aliphatic Groups | C-H Stretch | 3000 - 2850 |

| Amide I | C=O Stretch | 1690 - 1650 |

| Amide II / Amine | N-H Bend | 1650 - 1590 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are essential for assessing its purity, determining its concentration in a mixture, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying non-volatile or thermally unstable compounds. who.intnih.gov Given the polarity of the amino and amide groups, Reversed-Phase HPLC (RP-HPLC) is the most common mode used for analysis. thermofisher.com In this method, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The presence of the methylphenyl group provides sufficient hydrophobicity for retention on a C18 column.

A typical analysis would involve injecting a solution of the compound onto the column and eluting it with a gradient of an aqueous solvent (often containing an acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. The area of the resulting chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com Free amino amides like this compound are generally polar, non-volatile, and thermally labile, making them unsuitable for direct GC analysis. nih.gov

Therefore, chemical derivatization is required to convert the polar -NH₂ and -CONH₂ groups into less polar, more volatile, and more thermally stable functional groups. nih.govsigmaaldrich.com A common approach is silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts active hydrogens on amine and amide groups into tert-butyldimethylsilyl (TBDMS) ethers. sigmaaldrich.comresearchgate.net Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its fragmentation pattern. sigmaaldrich.com

Table 3: Hypothetical GC-MS Method Following Derivatization

| Parameter | Condition |

| Derivatization Reagent | MTBSTFA in Acetonitrile |

| Reaction Conditions | 100 °C for 4 hours |

| GC Column | Nonpolar capillary column (e.g., SLB™-5ms) |

| Carrier Gas | Helium |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Detector | Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

The alpha-carbon (the carbon atom adjacent to the amide carbonyl group) in this compound is a stereocenter, meaning the compound is chiral and can exist as two non-superimposable mirror images called enantiomers (R and S forms). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. yakhak.org This separation is critical in pharmaceutical and biological contexts, where different enantiomers can have distinct activities.

The separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., coated with derivatives of cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs (such as those using teicoplanin) are highly effective. sigmaaldrich.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution between the enantiomeric peaks. The ratio of the peak areas allows for the precise determination of the enantiomeric excess (e.e.).

Table 4: Representative Chiral HPLC Method

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC® T) |

| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (B128534) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique can provide an unambiguous structural proof, including absolute configuration of chiral centers, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. pan.pl

The process requires growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and bombarded with an X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is ultimately resolved. nih.goviisc.ac.in

Table 5: Information Obtainable from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. |

| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. |

| Absolute Configuration | The definitive R/S configuration at the stereocenter. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The results are used to confirm the empirical formula of a newly synthesized compound, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula is C₁₀H₁₄N₂O. The experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 6: Elemental Analysis Data for C₁₀H₁₄N₂O

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 67.39% | 67.21% |

| Hydrogen (H) | 7.92% | 7.98% |

| Nitrogen (N) | 15.72% | 15.65% |

| Oxygen (O) | 8.97% (by difference) | 9.16% (by difference) |

Computational and Theoretical Investigations of 2 Amino 3 2 Methylphenyl Propanamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level. For 2-Amino-3-(2-methylphenyl)propanamide, such studies would provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be instrumental in determining the optimized molecular geometry of this compound in its ground state. This would involve predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure. Furthermore, DFT can be used to calculate key energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule, providing insights into its thermodynamic stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. An analysis of the HOMO-LUMO energy gap for this compound would indicate its kinetic stability and chemical hardness. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map would visualize the charge distribution around this compound. This analysis is valuable for predicting how the molecule would interact with other charged or polar species. The MEP surface would identify regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations of vibrational frequencies are essential for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. By predicting the vibrational modes of this compound, researchers could assign specific spectral peaks to the stretching, bending, and torsional motions of its constituent atoms. This would provide a detailed fingerprint of the molecule's structure.

Conformational Analysis and Molecular Mechanics Simulations

Due to the presence of rotatable single bonds, this compound can exist in various conformations. Conformational analysis, often performed using molecular mechanics simulations, would identify the most stable low-energy conformers of the molecule. Understanding the conformational landscape is critical as it can significantly influence the molecule's biological activity and physical properties. Such studies would provide the relative energies of different conformers and the energy barriers for their interconversion.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemists can identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the kinetics and mechanism of reactions, such as its synthesis, degradation, or metabolic pathways.

Intermolecular Interaction Analysis through Computational Modeling

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the intermolecular interaction analysis of this compound. Consequently, detailed research findings and specific data tables for this compound are not available in published research.

However, it is possible to describe the established computational methodologies that would be employed to investigate the intermolecular interactions of this molecule, based on studies of structurally related compounds. nih.govnih.govund.edu Such an analysis is crucial for understanding how the molecule interacts with itself in a crystalline state and with other molecules, which underpins its physical properties and potential biological activity.

Computational modeling techniques provide profound insights into the nature and strength of non-covalent interactions. researchgate.netnih.gov For a molecule like this compound, which contains a flexible side chain, an aromatic ring, and functional groups capable of hydrogen bonding (amino and amide groups), several computational approaches would be utilized.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a fundamental method used to optimize the molecular geometry and calculate the electronic structure of a molecule. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would determine the most stable conformation and provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netresearchgate.net These calculations are the foundation for further interaction analyses.

Hirshfeld Surface Analysis

To visualize and quantify intermolecular interactions in a crystal lattice, Hirshfeld surface analysis is a powerful tool. nih.govresearchgate.netnih.gov This method maps the electron distribution of a molecule within a crystal to define a unique surface. The surface can be color-coded based on various properties to highlight specific intermolecular contacts.

Key outputs of this analysis include:

d_norm surfaces: These surfaces reveal regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, which are crucial for crystal packing. nih.gov

For instance, a study on the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide showed that H···H contacts made up the largest contribution (53.8%) to the Hirshfeld surface, followed by C···H (21.7%), N···H (13.6%), and O···H (10.8%) interactions. nih.govresearchgate.net A similar distribution, with variations due to structural differences, would be expected for the title compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis is used to study charge transfer and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. nih.govresearchgate.net This analysis can quantify the strength of specific intermolecular interactions, such as hydrogen bonds. By examining the interaction between a lone pair donor orbital (e.g., on an oxygen or nitrogen atom) and an antibonding acceptor orbital (e.g., a σ* orbital of an N-H or O-H bond), the stabilization energy (E(2)) associated with that interaction can be calculated, providing a measure of its strength.

Due to the absence of specific research on this compound, no interactive data tables with research findings can be generated. The computational analyses described above are standard methods that would provide the necessary data were such a study to be conducted.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the alpha-carbon makes 2-Amino-3-(2-methylphenyl)propanamide a valuable chiral precursor in asymmetric synthesis. Chiral amino acids and their derivatives are fundamental tools for constructing enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net The specific spatial arrangement of the amino and propionamide (B166681) groups, influenced by the chiral center, allows for stereoselective transformations, which are crucial in the synthesis of biologically active molecules where stereochemistry often dictates efficacy and selectivity.

The 2-methylphenyl substituent introduces steric and electronic effects that can be exploited to control the stereochemical outcome of reactions. In the synthesis of complex natural products and their analogs, incorporating a chiral fragment like this compound can be a key strategy to introduce a desired stereochemistry early in the synthetic sequence, avoiding costly and often low-yielding resolution steps at later stages.

Table 1: Potential Stereoselective Reactions Utilizing this compound

| Reaction Type | Potential Outcome | Significance in Complex Synthesis |

|---|---|---|

| Aldol (B89426) Addition | Formation of new C-C bonds with control over two new stereocenters. | Access to polyketide and other natural product backbones. |

| Mannich Reaction | Synthesis of chiral β-amino carbonyl compounds. | Precursors to various alkaloids and pharmaceutical agents. |

Precursor for the Development of Novel Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide functionality, renders it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. scispace.com Heterocyclic systems are core structures in a vast number of pharmaceuticals, agrochemicals, and materials.

The amino group can participate in cyclization reactions with various electrophiles to form nitrogen-containing rings. For instance, reaction with dicarbonyl compounds can lead to the formation of pyrazines or other related heterocycles. The amide nitrogen can also be involved in cyclization, potentially leading to the formation of lactams or other fused heterocyclic systems. The 2-methylphenyl group can influence the reactivity and regioselectivity of these cyclization reactions. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from related starting materials highlights the utility of amino compounds in constructing complex heterocyclic scaffolds. semanticscholar.orgresearchgate.net

Utility in Peptide Mimetic and Non-Peptide Scaffolds Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The this compound scaffold can be utilized to design and synthesize peptidomimetics. nih.gov The core structure resembles that of a dipeptide unit, and by modifying the amino and amide groups, it is possible to create molecules that can mimic the secondary structures of peptides, such as β-turns and α-helices.

Furthermore, this compound can serve as a scaffold for the development of non-peptide molecules that can interact with biological targets typically addressed by peptide ligands. The 2-methylphenyl group provides a lipophilic domain that can engage in hydrophobic interactions within protein binding pockets, while the amino and amide groups can form crucial hydrogen bonds.

Contribution to the Development of New Organic Reactions

The unique reactivity of this compound can be harnessed to develop novel organic transformations. The primary amino group can be utilized as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. This approach can lead to the efficient synthesis of a variety of substituted arylpropanamide derivatives.

Moreover, the chiral nature of the molecule makes it a potential ligand for asymmetric catalysis. By coordinating with a metal center, the chiral environment provided by this compound could induce enantioselectivity in a range of catalytic reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Design and Chemical Investigation of Structurally Analogous Propanamide Derivatives

Impact of Aromatic and Aliphatic Substituent Variations on Chemical Properties

Systematic variation of the substituents on the aromatic ring and the aliphatic backbone of this compound can provide valuable insights into structure-property relationships. For instance, altering the position and electronic nature of the substituent on the phenyl ring can modulate the pKa of the amino group and the reactivity of the aromatic system.

Table 2: Predicted Effects of Substituent Variation on Chemical Properties

| Substituent Variation | Predicted Effect on Acidity (pKa of -NH3+) | Predicted Effect on Aromatic Reactivity |

|---|---|---|

| Electron-donating group (e.g., -OCH3) on the phenyl ring | Increase (less acidic) | Increased reactivity towards electrophilic substitution |

| Electron-withdrawing group (e.g., -NO2) on the phenyl ring | Decrease (more acidic) | Decreased reactivity towards electrophilic substitution |

These modifications can have a profound impact on the compound's utility as a synthetic building block and its potential biological activity.

Stereochemical Effects on Reaction Pathways and Molecular Recognition in Chemical Systems

The stereochemistry at the alpha-carbon of this compound is expected to have a significant influence on its chemical reactivity and its interactions with other chiral molecules. In diastereoselective reactions, the existing stereocenter will direct the formation of new stereocenters with a specific configuration. nih.gov For example, in an aldol reaction with a chiral aldehyde, the stereochemical outcome will be dependent on the absolute configuration of the this compound.

In the context of molecular recognition, the specific three-dimensional arrangement of the functional groups is critical for binding to chiral receptors or for acting as a chiral host in supramolecular chemistry. The enantiomers of this compound would be expected to exhibit different binding affinities and selectivities towards chiral guest molecules or biological targets. This principle is fundamental in drug design and the development of chiral separation technologies.

Future Research Directions and Unexplored Avenues in Propanamide Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of greener and more sustainable methods for synthesizing propanamides. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity and reduce the need for hazardous reagents and solvents. nih.govrsc.org Methodologies that minimize waste, utilize renewable starting materials, and operate under milder reaction conditions are becoming increasingly important. researchgate.netacs.org Research into catalytic methods that avoid the use of stoichiometric activating agents is a key area of interest, aiming to improve the atom economy and environmental footprint of amide bond formation. researchgate.net

Integration into Automated and Flow Chemistry Platforms

The integration of propanamide synthesis into automated and flow chemistry systems is a rapidly advancing area. nih.govchimia.chresearchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the potential for higher yields and purity. nih.govchimia.ch Automated platforms can accelerate the synthesis and screening of propanamide libraries, which is particularly valuable in drug discovery. chimia.ch The combination of flow chemistry with solid-phase peptide synthesis principles is also being explored to streamline the production of more complex propanamide-containing molecules. nih.gov

Advanced Computational Studies for Predictive Chemistry

Computational chemistry is set to play an increasingly vital role in propanamide research. Advanced computational models can predict the properties, reactivity, and potential biological activity of novel propanamide derivatives before they are synthesized in the lab. nih.govsemanticscholar.org This predictive capability can significantly reduce the time and resources required for the discovery and development of new compounds. chemrxiv.org Furthermore, computational studies can provide valuable insights into reaction mechanisms, helping to optimize existing synthetic methods and design new, more efficient ones. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

Future research will undoubtedly uncover novel reactivity and transformation pathways for the propanamide functional group. This could involve the development of new catalytic systems to activate the typically stable amide bond, allowing for transformations that are currently challenging. nih.govlibretexts.orgmdpi.com The exploration of unconventional reaction conditions, such as electrosynthesis or photochemistry, may also open up new avenues for propanamide functionalization. rsc.org Understanding and harnessing the reactivity of propanamides in new ways will be crucial for the synthesis of complex molecules and materials.

Discovery of New Chemical Applications Beyond Existing Paradigms

While propanamides are well-established in pharmaceuticals and materials science, future research will likely expand their applications into new and exciting areas. Their unique structural and electronic properties make them attractive candidates for the development of novel functional materials, such as polymers and nanomaterials. The exploration of propanamide derivatives as catalysts or ligands in organic synthesis is another promising avenue. As our understanding of the fundamental chemistry of propanamides grows, so too will the scope of their potential applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Amino-3-(2-methylphenyl)propanamide be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C), pH (neutral to slightly basic), and inert atmosphere (e.g., nitrogen) to minimize side reactions like oxidation or hydrolysis. Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) for purification. Monitor reaction progress via TLC or HPLC to ensure completion .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Employ X-ray crystallography for definitive spatial conformation analysis and NMR spectroscopy (¹H and ¹³C) to verify functional groups and substituent positions. Mass spectrometry (ESI-TOF) confirms the molecular ion peak (C₁₁H₁₄N₂O, expected m/z 190.11). FT-IR can identify amide (C=O stretch ~1650 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer : Use as a building block for synthesizing complex molecules (e.g., peptidomimetics or enzyme inhibitors). Its amino and amide groups enable participation in coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) or nucleophilic substitutions. Derivatives can be tailored for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Perform batch-to-batch purity analysis (HPLC ≥98%) and standardize biological assays (e.g., enzyme inhibition IC₅₀ determination with positive/negative controls). Compare results across multiple cell lines or in vitro models to isolate confounding factors .

Q. What experimental strategies are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition, conduct kinetic assays (e.g., fluorogenic substrates for proteases) with varying inhibitor concentrations. Pair with molecular docking simulations (AutoDock Vina) to predict binding poses and guide mutagenesis studies .

Q. How does the stability of this compound vary under different storage or experimental conditions?

- Methodological Answer : Perform stress testing by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC and LC-MS. Store in amber vials at –20°C under desiccant to prevent hydrolysis of the amide group .

Q. What strategies are effective for separating enantiomers or diastereomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.